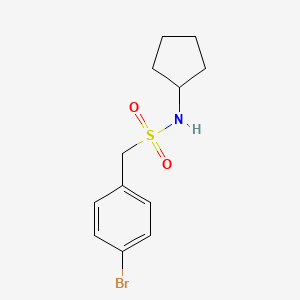

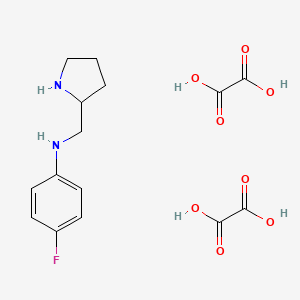

4-Fluoro-N-(2-pyrrolidinylmethyl)aniline dioxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis and Herbicidal Activity Analysis

The first paper discusses the synthesis of novel acetamide derivatives using 4-fluoro-aniline as a starting material. The compounds were characterized by various spectroscopic methods and tested for herbicidal activity. The results showed that most of the synthesized compounds had better herbicidal activities against certain dicotyledonous weeds, with some showing good activities at both pre-emergence and post-emergence stages .

Molecular Structure Analysis

In the third paper, coordination polymers containing a 4-fluoro-aniline derivative were synthesized and characterized. The crystal structure analysis revealed that hydrogen bonding interactions are strong enough to govern the supramolecular architecture, which is crucial for understanding the molecular structure of such compounds .

Chemical Reactions Analysis

The second paper provides insight into the synthesis of fluorine-containing pyridine derivatives through intermolecular cyclization and subsequent intramolecular skeletal transformation. Although not directly related to 4-Fluoro-N-(2-pyrrolidinylmethyl)aniline dioxalate, this study highlights the reactivity of fluorine-containing compounds and the potential for complex reactions involving fluorinated anilines .

Physical and Chemical Properties Analysis

The fifth paper describes the synthesis of a Schiff base ligand containing a 4-fluoro-aniline moiety and its complexation with Ru(II). The electrochemical properties were determined, and the antimicrobial activities were tested, showing good biological activity. This study provides valuable information on the physical and chemical properties of 4-fluoro-aniline derivatives .

Applications De Recherche Scientifique

Molecular Docking and QSAR Studies

The compound's analogs have been studied for their role as c-Met kinase inhibitors, primarily through molecular docking and quantitative structure-activity relationship (QSAR) methodologies. These studies help understand molecular orientations, active conformations, and biological activities of such inhibitors (Caballero et al., 2011).

Coordination Polymers Synthesis

The research on similar fluoro-substituted compounds includes the synthesis and nanostructure synthesis of coordination polymers, potentially offering insights into supramolecular assembly and the role of weak intermolecular interactions (Hajiashrafi et al., 2015).

Electrochemical and Biological Studies

A closely related compound, 4-fluoro-N-(2-pyridiylmethylene)-aniline, has been synthesized and characterized, with its electrochemical properties and antimicrobial activities against various bacterial strains being analyzed, indicating its potential in biological applications (Koske et al., 2018).

Monitoring Ligand Substitution in Metal Complexes

Research on the monitoring of ligand substitution in metal complexes using fluorophore-tagged compounds sheds light on the applications of these compounds in fluorescence-based detection and catalysis (Halter et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.2C2H2O4/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11;2*3-1(4)2(5)6/h3-6,11,13-14H,1-2,7-8H2;2*(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLRGEGPBUXCBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC2=CC=C(C=C2)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)

![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)

![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)

![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)

![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)